molecular formula C12H12O4 B14399036 Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate CAS No. 87129-37-1

Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B14399036
CAS No.: 87129-37-1
M. Wt: 220.22 g/mol
InChI Key: HJKUMDDSMXEAAP-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate is an organic compound that belongs to the class of esters It features a prop-2-yn-1-yl group attached to a 2-(4-hydroxyphenoxy)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the phenoxy group can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate is unique due to its combination of an alkyne group and a phenoxy ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

87129-37-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

prop-2-ynyl 2-(4-hydroxyphenoxy)propanoate

InChI

InChI=1S/C12H12O4/c1-3-8-15-12(14)9(2)16-11-6-4-10(13)5-7-11/h1,4-7,9,13H,8H2,2H3

InChI Key

HJKUMDDSMXEAAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC#C)OC1=CC=C(C=C1)O

Origin of Product

United States

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